molecular formula C15H18ClNO4S B2558026 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide CAS No. 1795413-65-8

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide

Cat. No.: B2558026
CAS No.: 1795413-65-8
M. Wt: 343.82
InChI Key: BGIXFRSJHZPBCH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Hydroxylation and methylation: The hydroxyl group and methyl group are introduced through selective hydroxylation and methylation reactions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the methanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the furan ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxypropyl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-methylpropyl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)ethanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)methanesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of the chlorophenyl group, furan ring, and methanesulfonamide moiety imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-15(18,9-13-6-4-8-21-13)11-17-22(19,20)10-12-5-2-3-7-14(12)16/h2-8,17-18H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXFRSJHZPBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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